![molecular formula C23H21FN4O3 B2891654 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 941981-27-7](/img/no-structure.png)
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
Research involving pyrazole-acetamide derivatives, including compounds structurally related to 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide, has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes were explored for their antioxidant activity, demonstrating significant potential. The study highlighted the effect of hydrogen bonding on the self-assembly process of these complexes, indicating a sophisticated level of molecular interaction and structural formation. The antioxidant activities of these complexes were assessed using various in vitro methods, showing promising results (Chkirate et al., 2019).
Pharmacological Potential
The pharmacological evaluation of pyrazole and oxadiazole derivatives, including compounds analogous to the chemical , was conducted to assess their toxicity, tumor inhibition, and anti-inflammatory actions. This research revealed that certain derivatives exhibit moderate inhibitory effects across various assays, highlighting their potential in medical applications. The studies encompassed computational modeling and experimental validation, indicating a broad spectrum of biological activities and providing a foundation for future drug development efforts (Faheem, 2018).
Anti-inflammatory Activity
Another line of research focused on synthesizing novel acetamide derivatives with anti-inflammatory properties. These studies underscore the potential of pyrazole-acetamide compounds in developing new anti-inflammatory agents. Through a series of reactions, derivatives were obtained and assessed for their anti-inflammatory activity, revealing several compounds with significant effects (Sunder & Maleraju, 2013).
Antimicrobial Activities
Additionally, novel thiazole derivatives incorporating pyrazole moieties were synthesized and screened for their antimicrobial activities. These compounds were evaluated against a range of bacterial and fungal strains, with some showing significant activity. This research highlights the versatility of pyrazole-acetamide derivatives in contributing to the development of new antimicrobial agents (Saravanan et al., 2010).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-ethoxyaniline with ethyl acetoacetate to form 2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazine. This intermediate is then reacted with 3-fluoro-4-methylaniline and acetic anhydride to form the final product, 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide.", "Starting Materials": [ "4-ethoxyaniline", "ethyl acetoacetate", "3-fluoro-4-methylaniline", "acetic anhydride" ], "Reaction": [ "Step 1: 4-ethoxyaniline is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazine.", "Step 2: 2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazine is then reacted with 3-fluoro-4-methylaniline and acetic anhydride in the presence of a catalyst such as triethylamine to form the final product, 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide." ] } | |
Numéro CAS |
941981-27-7 |
Formule moléculaire |
C23H21FN4O3 |
Poids moléculaire |
420.444 |
Nom IUPAC |
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H21FN4O3/c1-3-31-18-8-5-16(6-9-18)20-13-21-23(30)27(10-11-28(21)26-20)14-22(29)25-17-7-4-15(2)19(24)12-17/h4-13H,3,14H2,1-2H3,(H,25,29) |
Clé InChI |
XLMNSZAJEJUMMV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)C)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



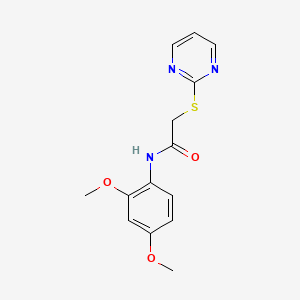
![N-(2,5-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B2891574.png)
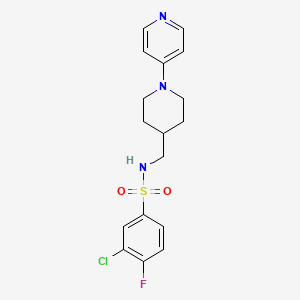
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2891576.png)

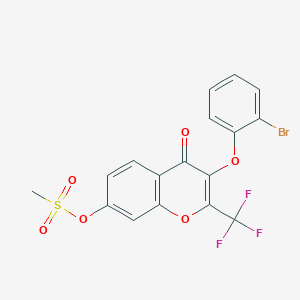
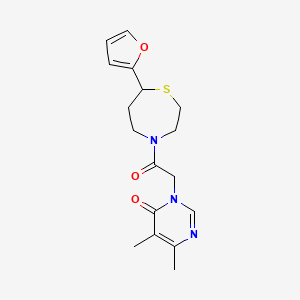
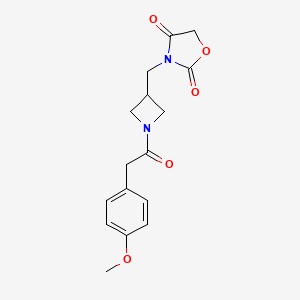

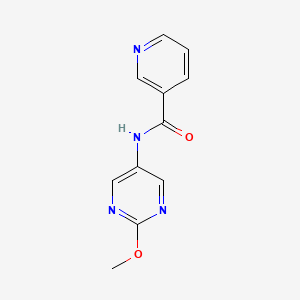

![tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2891589.png)
![1-(4-fluorobenzyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2891592.png)
![1-(4-Chlorophenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2891594.png)